molecular formula C14H19N3O5S B3536308 N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B3536308
M. Wt: 341.38 g/mol
InChI Key: TULAAHYVOJFRKX-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a tert-butyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of tert-butylamine.

    Pyrrolidinone Substitution: The final step involves the substitution of the sulfonamide derivative with 2-oxopyrrolidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and sulfonation steps, as well as the employment of high-throughput purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-tert-butyl-3-amino-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: tert-Butyl alcohol derivatives.

Scientific Research Applications

N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the pyrrolidinone ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-amino-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: A reduced form of the target compound with an amino group instead of a nitro group.

    N-tert-butyl-3-nitro-4-(2-hydroxyethyl)pyrrolidin-1-yl)benzenesulfonamide: A similar compound with a hydroxyethyl group instead of the oxopyrrolidinone moiety.

    N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the pyrrolidinone ring.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, sulfonamide moiety, and pyrrolidinone ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-14(2,3)15-23(21,22)10-6-7-11(12(9-10)17(19)20)16-8-4-5-13(16)18/h6-7,9,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAAHYVOJFRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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